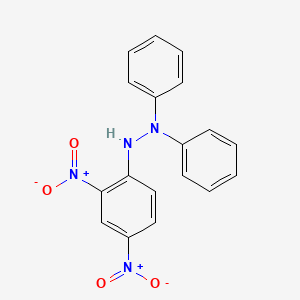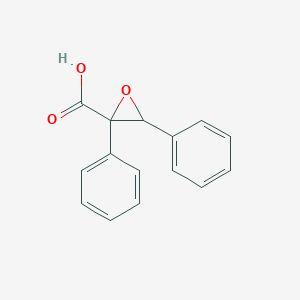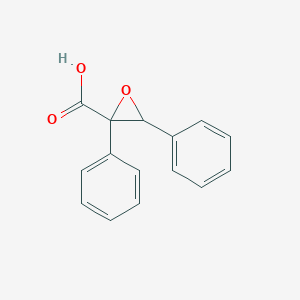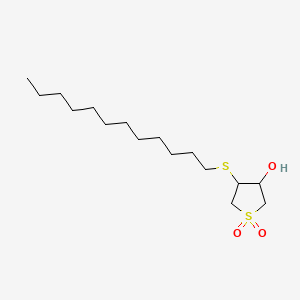
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of two phenyl groups and a 2,4-dinitrophenyl group attached to a hydrazine moiety. This compound is known for its applications in various chemical reactions and its role as a reagent in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine can be synthesized through the reaction of hydrazine with 2,4-dinitrochlorobenzene. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The presence of the nitro groups in the 2,4-dinitrochlorobenzene facilitates the displacement of the chloride ion by the hydrazine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine undergoes various types of chemical reactions, including:
Addition-Elimination Reactions: This compound reacts with aldehydes and ketones to form hydrazones through a nucleophilic addition-elimination mechanism.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones.
Common Reagents and Conditions
Aldehydes and Ketones: React with this compound in the presence of acidic conditions to form hydrazones.
Methanol and Sulfuric Acid: Often used as solvents and catalysts in these reactions.
Major Products Formed
The major products formed from the reactions of this compound with aldehydes and ketones are hydrazones. These products are characterized by their bright orange or yellow precipitates, which are useful in analytical chemistry for the identification of carbonyl compounds .
Aplicaciones Científicas De Investigación
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biochemistry: Employed in studies involving oxidative phosphorylation and mitochondrial function.
Environmental Science: Utilized in the detection of environmental pollutants such as 2,4-dinitrophenol.
Pharmaceutical Research: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine involves nucleophilic addition to carbonyl groups, followed by the elimination of water to form hydrazones . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine moiety. The compound’s ability to form stable hydrazones makes it a valuable reagent in analytical chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the hydrazine moiety.
Phenylhydrazine: Contains the hydrazine moiety but lacks the dinitrophenyl group.
2,4-Dinitrophenylhydrazine: Similar structure but without the additional phenyl groups.
Uniqueness
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is unique due to the presence of both the dinitrophenyl and diphenyl groups, which confer distinct chemical properties and reactivity. Its ability to form stable hydrazones with carbonyl compounds makes it particularly useful in analytical applications.
Propiedades
Número CAS |
29389-44-4 |
|---|---|
Fórmula molecular |
C18H14N4O4 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-11-12-17(18(13-16)22(25)26)19-20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H |
Clave InChI |
WGUPDQMTRONQTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)
![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)

![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)

![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)


![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)


